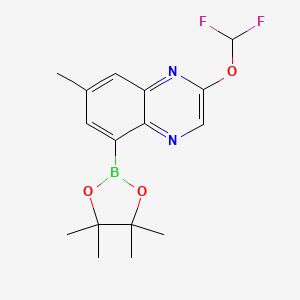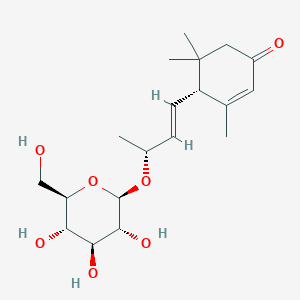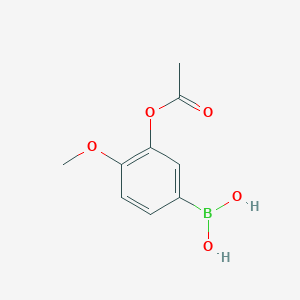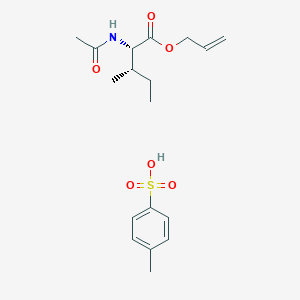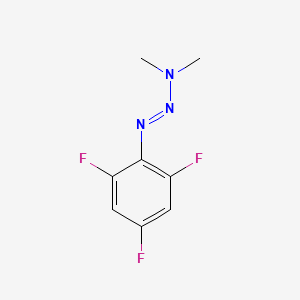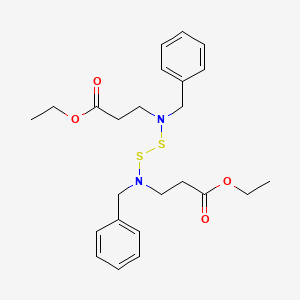
N,N'-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1'-Diethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] typically involves the reaction of beta-alanine derivatives with phenylmethyl groups under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired ester bonds. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and scalability. Key steps include the preparation of starting materials, the controlled addition of reagents, and the purification of the final product through techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis groups to thiols.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学的研究の応用
N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] involves its interaction with molecular targets through its dithiobis and phenylmethyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
類似化合物との比較
Similar Compounds
- N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine]
- N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Dimethyl Ester]
- N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diisopropyl Ester]
Uniqueness
N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C24H32N2O4S2 |
|---|---|
分子量 |
476.7 g/mol |
IUPAC名 |
ethyl 3-[benzyl-[[benzyl-(3-ethoxy-3-oxopropyl)amino]disulfanyl]amino]propanoate |
InChI |
InChI=1S/C24H32N2O4S2/c1-3-29-23(27)15-17-25(19-21-11-7-5-8-12-21)31-32-26(18-16-24(28)30-4-2)20-22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3 |
InChIキー |
CGQVLAPBAKPRHJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)SSN(CCC(=O)OCC)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


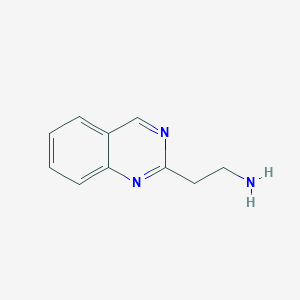
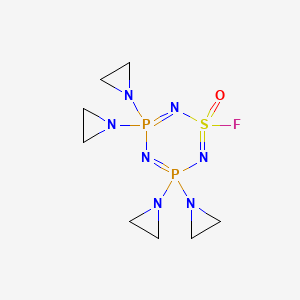
![3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13405230.png)
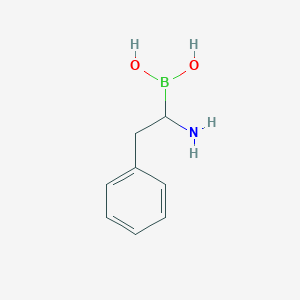
![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)

![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)
